Cas no 1903607-36-2 (dimethyl({3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)amine)

dimethyl({3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)amine 化学的及び物理的性質
名前と識別子
-
- dimethyl({3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)amine
- 5-[(Dimethylsulfamoylamino)methyl]-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole
- 1903607-36-2
- dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine
- F6524-6464
- AKOS025390974
-
- インチ: 1S/C9H13N5O4S/c1-6-4-7(12-17-6)9-11-8(18-13-9)5-10-19(15,16)14(2)3/h4,10H,5H2,1-3H3
- InChIKey: PXFVGQGQKIAJQZ-UHFFFAOYSA-N
- ほほえんだ: S(NCC1=NC(C2C=C(C)ON=2)=NO1)(N(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 287.06882509g/mol
- どういたいしつりょう: 287.06882509g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 398
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 123Ų
dimethyl({3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-6464-5μmol |
dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine |
1903607-36-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-6464-1mg |
dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine |
1903607-36-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6524-6464-4mg |
dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine |
1903607-36-2 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6524-6464-10mg |
dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine |
1903607-36-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-6464-5mg |
dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine |
1903607-36-2 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6524-6464-20mg |
dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine |
1903607-36-2 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6524-6464-40mg |
dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine |
1903607-36-2 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6524-6464-2mg |
dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine |
1903607-36-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6524-6464-75mg |
dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine |
1903607-36-2 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6524-6464-20μmol |
dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine |
1903607-36-2 | 20μmol |
$79.0 | 2023-09-08 |
dimethyl({3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)amine 関連文献
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
dimethyl({3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)amineに関する追加情報
Dimethyl({3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)amine: A Promising Compound in Medicinal Chemistry
Dimethyl({3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)amine (CAS No. 1903607-36-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This molecule combines multiple heterocyclic rings, including a 5-methyl-1,2-oxazol-3-yl group and a 1,2,4-oxadiazol-5-ylmethyl moiety, connected through a sulfamoyl linker. The presence of these functional groups suggests a multifunctional scaffold that may interact with various biological targets, making it a promising candidate for drug development.
Recent studies have highlighted the importance of 1,2-oxazole and 1,2,4-oxadiazole derivatives in modulating enzyme activity and receptor interactions. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that 5-methyl-1,2-oxazole scaffolds exhibit enhanced metabolic stability compared to their non-methylated counterparts, which could improve drug half-life in vivo. Similarly, the sulfamoyl group in this compound may contribute to hydrogen bonding interactions with target proteins, enhancing binding affinity and selectivity.
The chemical structure of dimethyl({3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)amine is characterized by a complex arrangement of heterocyclic rings. The 1,2,4-oxadiazol-5-ylmethyl segment is linked to a sulfamoyl group through a methylene bridge, while the 5-methyl-1,2-oxazol-3-yl ring is connected to the central scaffold. This structural complexity allows for multiple points of interaction with biological systems, which is a key factor in its potential therapeutic utility.
One of the most notable aspects of this compound is its potential involvement in anti-inflammatory and antimicrobial activities. A 2024 study published in Pharmaceutical Research reported that derivatives containing a 1,2,4-oxadiazol ring demonstrated significant inhibition of pro-inflammatory cytokines, suggesting their application in treating inflammatory diseases. Additionally, the sulfamoyl group may confer antimicrobial properties by disrupting bacterial cell membrane integrity, a mechanism observed in other sulfonamide-based compounds.
Structural modifications of this compound have been explored to optimize its pharmacological profile. For example, replacing the 5-methyl substituent with other functional groups has been shown to enhance solubility and bioavailability, as reported in a 2023 preclinical study. These findings underscore the importance of 1,2-oxazole and 1,2,4-oxadiazole scaffolds in drug design, as they provide a flexible platform for tailoring molecular properties.
The sulfamoyl linker in this compound is particularly noteworthy for its role in modulating receptor interactions. Sulfonamide derivatives are known to interact with various protein targets, including kinases and G-protein-coupled receptors (GPCRs). The sulfamoyl group may act as a hydrogen bond donor or acceptor, enabling the compound to bind to specific pockets in target proteins. This property is critical for the development of selective therapeutics with minimal side effects.
Recent advances in computational chemistry have further supported the potential of this compound. Molecular docking studies have predicted that the 1,2,4-oxadiazol-5-ylmethyl segment can form favorable interactions with enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are targets for anti-inflammatory and cardiovascular drugs. These computational insights provide a foundation for future experimental validation of the compound's biological activities.
While the 1,2,4-oxadiazol ring is a well-known structural element in pharmaceuticals, the specific arrangement of substituents in this compound may offer unique advantages. For instance, the 5-methyl group on the 1,2-oxazole ring could influence the overall conformation of the molecule, affecting its ability to bind to target proteins. This aspect of molecular design is critical for optimizing drug efficacy and reducing off-target effects.
Experimental studies on this compound are still in their early stages, but preliminary data suggest its potential for treating conditions such as chronic inflammation and infectious diseases. The combination of 1,2-oxazole, 1,2,4-oxadiazole, and sulfamoyl functionalities creates a versatile scaffold that can be further modified to address specific therapeutic needs. This adaptability is a key strength of the compound in the context of drug discovery.
In conclusion, dimethyl({3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)amine represents a promising candidate in medicinal chemistry due to its structural complexity and potential biological activities. The interplay between 1,2-oxazole, 1,2,4-oxadiazole, and sulfamoyl functionalities suggests a wide range of applications, from anti-inflammatory to antimicrobial therapies. Further research is needed to fully explore its therapeutic potential and optimize its pharmacological properties.
1903607-36-2 (dimethyl({3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}sulfamoyl)amine) 関連製品
- 2171754-84-8(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(prop-2-en-1-yl)(propan-2-yl)carbamoylpropanoic acid)
- 1269991-95-8((2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID)
- 2408936-80-9(rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate)
- 899746-47-5(4-chloro-N-4-(dimethylamino)phenyl-3-methyl-1-phenyl-1H-pyrazolo3,4-bpyridine-5-carboxamide)
- 1093230-07-9([3,4,5-tris(acetyloxy)-6-{3-hydroxy-4-[2-(1,3-thiazol-4-yl)acetyl]phenoxy}oxan-2-yl]methyl acetate)
- 2025044-19-1(1-(1-methoxypropan-2-yl)azetidin-2-ylmethanamine)
- 534-59-8(Butylmalonic acid)
- 1339885-83-4(4-(1h-pyrazol-1-yl)pyrrolidin-3-ol)
- 1874740-64-3(methyl 4-(2-methoxyethyl)aminobenzoate)
- 2228354-30-9(2-(methylamino)-1-(1-phenylcyclopentyl)ethan-1-ol)